molecular formula C15H13NO2S B4907608 4-(1,3-benzothiazol-2-yl)-2-ethoxyphenol CAS No. 6265-95-8

4-(1,3-benzothiazol-2-yl)-2-ethoxyphenol

Cat. No.: B4907608
CAS No.: 6265-95-8
M. Wt: 271.3 g/mol
InChI Key: MYSAMHNLEBYROT-UHFFFAOYSA-N
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Description

4-(1,3-benzothiazol-2-yl)-2-ethoxyphenol is a useful research compound. Its molecular formula is C15H13NO2S and its molecular weight is 271.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.06669983 g/mol and the complexity rating of the compound is 302. The solubility of this chemical has been described as 1.1 [ug/mL]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33164. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Tumor Activity

4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one, a derivative of 4-(1,3-benzothiazol-2-yl)-2-ethoxyphenol, exhibits significant anti-tumor activity against human breast, colon, and renal cancer cell lines. It undergoes hydrolysis to generate a reactive intermediate that shows potential in developing anti-tumor agents (Wang et al., 2009).

Synthesis and Characterization

Studies on thiophene-benzothiazole derivative compounds, including those related to this compound, focus on their synthesis, spectroscopic characterization, and theoretical studies using methods like DFT/B3LYP (Ermiş & Durmuş, 2020).

Fluorescent Probes

Compounds containing benzothiazole, such as this compound, have been used in the development of fluorescent probes. These probes can sense pH changes and metal cations, displaying fluorescence enhancement under certain conditions (Tanaka et al., 2001).

Antimicrobial Activities

Derivatives of benzothiazole, including this compound, have been synthesized and evaluated for antimicrobial activities against various bacterial strains. These compounds show potential as medicinal agents due to their moderate antimicrobial activities (Alborz et al., 2018).

Photo-Physical Characteristics

Research on this compound derivatives focuses on their synthesis and study of photo-physical properties. These compounds show characteristics like excited state intra-molecular proton transfer, displaying unique absorption and emission properties (Padalkar et al., 2011).

Corrosion Inhibition

Benzothiazole derivatives, related to this compound, have been synthesized and studied for their corrosion inhibiting effects on steel in acidic solutions. These compounds offer significant corrosion protection,making them valuable in industrial applications (Hu et al., 2016).

Organic Synthesis and Catalysis

Research includes the synthesis of complex organic compounds, like benzothiazole-phenol derivatives, through novel multi-component reactions. These synthesized compounds have potential pharmacological interest and showcase efficient, environmentally friendly synthesis methods (Fatemi et al., 2017).

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-2-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S/c1-2-18-13-9-10(7-8-12(13)17)15-16-11-5-3-4-6-14(11)19-15/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSAMHNLEBYROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40417936
Record name NSC33164
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40417936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785881
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6265-95-8
Record name 4-(2-Benzothiazolyl)-2-ethoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6265-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC33164
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC33164
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40417936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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